Cas no 70763-62-1 (2-Deoxy-2-fluoro-L-fucose)

2-Deoxy-2-fluoro-L-fucose 化学的及び物理的性質
名前と識別子
-
- L-Galactose,2,6-dideoxy-2-fluoro-
- 2-DEOXY-2-FLUORO-L-FUCOSE
- 2-fluorofucose
- 70763-62-1
- UNII-W39886N0ZG
- CHEMBL4297429
- MS-22903
- 2,6-Dideoxy-2-fluorohexose
- CS-0066323
- DTXSID60991021
- L-Galactose, 2,6-dideoxy-2-fluoro-
- 2-FLUOROFUCOSE [WHO-DD]
- SCHEMBL8578272
- AT24746
- PD018294
- (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal
- W39886N0ZG
- DB15302
- HY-116705
- C6H11FO4
- 2FF-containing SGN-2FF
- 2-FF Containing SGN-2FF
- 2-Deoxy-2-fluoro l-fucose
- DB-228038
- 2-Deoxy-2-fluoro-L-fucose
-
- MDL: MFCD08457748
- インチ: InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3/t3-,4+,5+,6-/m0/s1
- InChIKey: SQTFKIKSQNCWGJ-KCDKBNATSA-N
- ほほえんだ: C[C@@H]([C@H]([C@H]([C@@H](C=O)F)O)O)O
計算された属性
- せいみつぶんしりょう: 166.06400
- どういたいしつりょう: 166.064
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.9A^2
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 密度みつど: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 386.5°C at 760 mmHg
- フラッシュポイント: 187.6°C
- 屈折率: 1.469
- ようかいど: 可溶性(150 g/l)(25ºC)、
- PSA: 69.92000
- LogP: -1.21660
2-Deoxy-2-fluoro-L-fucose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D239973-25mg |
2,6-dideoxy-2-fluoro-L-Galactose |
70763-62-1 | 25mg |
$1097.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D574411-1g |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 99% | 1g |
$498 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-283123A-25 mg |
2-Deoxy-2-fluoro-L-fucose, |
70763-62-1 | ≥98% | 25mg |
¥5,558.00 | 2023-07-10 | |
Biosynth | W-203582-50 mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 50mg |
$716.50 | 2022-12-28 | ||
Biosynth | W-203582-100 mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 100MG |
$1,377.00 | 2022-12-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-10mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 98% | 10mg |
¥4680.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-50mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 98% | 50mg |
¥16099.00 | 2024-05-02 | |
Ambeed | A1210299-5mg |
(2S,3R,4R,5S)-2-Fluoro-3,4,5-trihydroxyhexanal |
70763-62-1 | 98% | 5mg |
$165.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-5mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 98% | 5mg |
¥3300.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136963-1mg |
2-Deoxy-2-fluoro-L-fucose |
70763-62-1 | 98% | 1mg |
¥1500.00 | 2024-05-02 |
2-Deoxy-2-fluoro-L-fucose 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-Deoxy-2-fluoro-L-fucoseに関する追加情報
2-Deoxy-2-fluoro-L-fucose: A Comprehensive Overview
The compound with CAS No. 70763-62-1, commonly referred to as 2-Deoxy-2-fluoro-L-fucose, is a fascinating molecule that has garnered significant attention in the fields of glycobiology, medicinal chemistry, and drug development. This compound is a modified version of L-fucose, a naturally occurring hexose sugar that plays a critical role in various biological processes, including cell recognition, immune regulation, and signal transduction. The introduction of a fluorine atom at the 2-position of the sugar ring introduces unique chemical and biological properties, making 2-Deoxy-2-fluoro-L-fucose a valuable tool for researchers and developers in diverse scientific domains.
L-fucose itself is a key component of fucosylated glycans, which are essential for the proper functioning of cells and tissues. The modification of L-fucose by replacing the hydroxyl group at the 2-position with a fluorine atom results in 2-Deoxy-2-fluoro-L-fucose, which exhibits altered reactivity and stability compared to its parent compound. This modification has been exploited in various applications, including the synthesis of bioactive molecules, the development of diagnostic agents, and the study of glycan function in health and disease.
Recent advancements in glycomics have highlighted the importance of fucosylation in human health and disease. For instance, abnormal fucosylation patterns have been implicated in conditions such as cancer, inflammation, and infectious diseases. The ability to manipulate fucosylation using compounds like 2-Deoxy-2-fluoro-L-fucose has opened new avenues for therapeutic intervention. Researchers have utilized this compound as a substrate for enzymes involved in glycan biosynthesis, enabling the study of fucosylation dynamics at a molecular level.
In addition to its role in basic research, 2-Deoxy-2-fluoro-L-fucose has found applications in drug discovery. The fluorine substitution at the 2-position imparts unique electronic and steric properties to the molecule, making it an attractive candidate for designing sugar-based drugs. For example, this compound has been used as a building block for synthesizing inhibitors of glycosidases and other carbohydrate-active enzymes. These enzymes are implicated in various pathological processes, including cancer metastasis and viral infections, making them prime targets for therapeutic development.
The synthesis of 2-Deoxy-2-fluoro-L-fucose involves advanced organic chemistry techniques, including enzymatic catalysis and chemical modifications. Researchers have developed efficient methods to produce this compound at scale, ensuring its availability for both academic and industrial applications. The use of recombinant enzymes has further enhanced the precision and scalability of these methods, paving the way for large-scale production.
From an analytical standpoint, 2-Deoxy-2-fluoro-L-fucose has been utilized as a reference standard in glycomics studies. Its distinct chemical properties allow for precise identification and quantification of fucosylated glycans using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This has significantly improved our ability to study glycan diversity and function in complex biological systems.
Looking ahead, the potential applications of 2-Deoxy-2-fluoro-L-fucose are vast and varied. Its role as a bioisostere of L-fucose makes it an invaluable tool for probing glycan function in vivo. Furthermore, its use as a building block for complex carbohydrates could lead to the development of novel therapeutics targeting glycan-dependent pathways. As research into glycobiology continues to expand, compounds like 2-Deoxy-2-fluoro-L-fucose will undoubtedly play a pivotal role in advancing our understanding of sugar-mediated processes and their implications for human health.
In conclusion, CAS No. 70763-62-1, or 2-Deoxy-2-fluoro-L-fucose, is more than just a chemical entity; it represents a bridge between fundamental research and applied science. Its unique properties make it an indispensable tool for studying fucosylation biology while offering promising avenues for drug discovery and diagnostic development. As we continue to unlock its potential through cutting-edge research methodologies, this compound will undoubtedly remain at the forefront of glycobiology innovation.
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